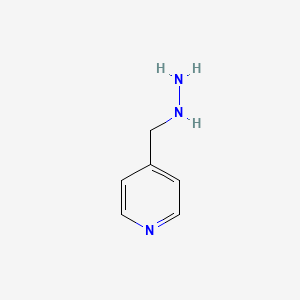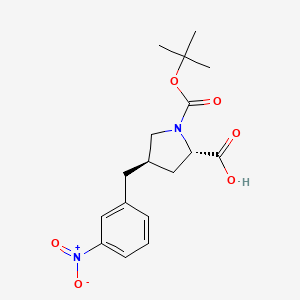![molecular formula C9H16N2O3 B1609025 N-[(Cyclohexylamino)carbonyl]glycine CAS No. 33557-91-4](/img/structure/B1609025.png)
N-[(Cyclohexylamino)carbonyl]glycine
概要
説明
N-[(Cyclohexylamino)carbonyl]glycine is an organic compound belonging to the class of N-carbamoyl-alpha amino acids. These compounds contain an alpha amino acid that bears a carbamoyl group at its terminal nitrogen atom. The molecular formula of this compound is C9H16N2O3, and it has a molecular weight of 200.235 Da .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Cyclohexylamino)carbonyl]glycine typically involves the reaction of glycine with cyclohexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
反応の種類: N-[(シクロヘキシルアミノ)カルボニル]グリシンは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: N-[(シクロヘキシルアミノ)カルボニル]グリシンは、求核置換反応に関与し、カルバモイル基を他の求核剤で置換することができます.
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
生成される主な生成物:
酸化: 対応するカルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 置換カルバモイル誘導体の生成.
科学的研究の応用
N-[(シクロヘキシルアミノ)カルボニル]グリシンは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害とタンパク質修飾における潜在的な役割について研究されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について調査されています。
作用機序
N-[(シクロヘキシルアミノ)カルボニル]グリシンの作用機序には、特定の分子標的との相互作用が含まれます。それは、活性部位に結合することにより、二機能性エポキシドヒドロラーゼ2などの特定の酵素を阻害することが知られています。この阻害はさまざまな生化学経路を調節し、観察された効果をもたらします。 この化合物はタンパク質や酵素と相互作用する能力があるため、生化学研究における貴重なツールとなっています .
類似の化合物:
N-カルバモイル-αアミノ酸: これらの化合物は、カルバモイル基を持つαアミノ酸を含み、N-[(シクロヘキシルアミノ)カルボニル]グリシンと同様の構造を共有しています。
シクロヘキシル誘導体: さまざまな官能基に結合したシクロヘキシル基を含む化合物
独自性: N-[(シクロヘキシルアミノ)カルボニル]グリシンは、グリシンに結合したシクロヘキシル基とカルバモイル基の特定の組み合わせが独特です。 この独特の構造は、さまざまな研究用途において貴重な化合物となる、独自の化学的および生物学的特性を付与します .
類似化合物との比較
N-Carbamoyl-alpha amino acids: These compounds share a similar structure with N-[(Cyclohexylamino)carbonyl]glycine, containing an alpha amino acid with a carbamoyl group.
Cyclohexyl derivatives: Compounds that contain a cyclohexyl group attached to different functional groups
Uniqueness: this compound is unique due to its specific combination of a cyclohexyl group and a carbamoyl group attached to glycine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
2-(cyclohexylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORCMBCUHQRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399930 | |
| Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33557-91-4 | |
| Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)

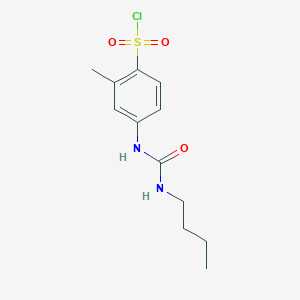
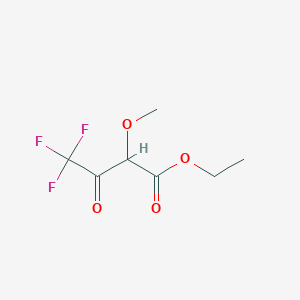

![Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B1608951.png)
![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)
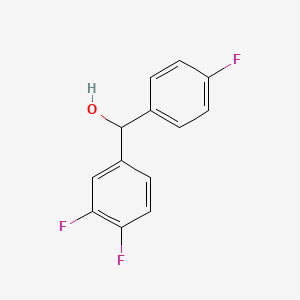
![4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile](/img/structure/B1608957.png)
